molecular formula C18H17NO4S B2850490 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide CAS No. 2380009-41-4

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide

Cat. No.: B2850490
CAS No.: 2380009-41-4
M. Wt: 343.4
InChI Key: ZGRBLXCGOCPSJC-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide is a complex organic compound that features a unique combination of furan, thiophene, and phenoxyacetamide moieties. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential therapeutic properties and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of furan-2-carboxylic acid hydrazide, which undergoes ring closure with carbon disulfide to form 5-furan-2-yl[1,3,4]oxadiazole-2-thiol . This intermediate can then be reacted with various amines and formaldehyde in ethanol to form Mannich bases . The final step involves the coupling of these intermediates with phenoxyacetic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can produce a wide range of substituted phenoxyacetamide derivatives .

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide is unique due to its combination of furan, thiophene, and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not commonly found in other similar compounds .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-15(17-9-13(12-24-17)16-7-4-8-22-16)10-19-18(21)11-23-14-5-2-1-3-6-14/h1-9,12,15,20H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRBLXCGOCPSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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